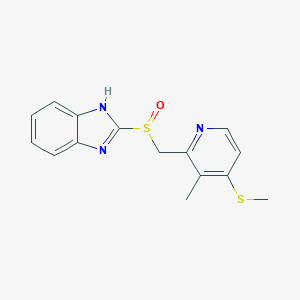

4-Desmethoxypropoxyl-4-methylthio Rabeprazole

Description

Properties

IUPAC Name |

2-[(3-methyl-4-methylsulfanylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS2/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENFLHAXXHNAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544860 | |

| Record name | 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99487-86-2 | |

| Record name | 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole

[1]

Executive Summary

Target Molecule: 4-Desmethoxypropoxyl-4-methylthio Rabeprazole CAS Registry Number: 99487-86-2 Chemical Formula: C₁₅H₁₅N₃OS₂ Molecular Weight: 317.43 g/mol Systematic Name: 2-[[[3-Methyl-4-(methylthio)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[1][2]

This technical guide details the synthesis, isolation, and characterization of the 4-methylthio analog of Rabeprazole. In this derivative, the characteristic 3-methoxypropoxy ether tail at the C4 position of the pyridine ring is replaced by a methylthio (–SMe) group. This compound serves as a critical Reference Standard (RS) for impurity profiling in the manufacturing of Rabeprazole Sodium, often identified as a process-related impurity arising from thiolation side reactions or specific degradation pathways.

Retrosynthetic Analysis

The synthesis of this compound follows the convergent strategy typical of proton pump inhibitors (PPIs), involving the coupling of a substituted pyridine moiety with a benzimidazole thiol, followed by a controlled oxidation.[1]

Strategic Disconnection[1]

-

S–O Bond Disconnection: The final step involves the enantioselective or racemic oxidation of the sulfide bridge.[1]

-

C–S Bond Disconnection: The thioether core is assembled via nucleophilic attack of 2-mercaptobenzimidazole on a 2-chloromethylpyridine intermediate.[1]

-

Functional Group Interconversion (FGI): The 4-methylthio group is introduced early on the pyridine ring via Nucleophilic Aromatic Substitution (

) on a nitro-pyridine N-oxide precursor.

Experimental Synthesis Protocol

Phase 1: Preparation of the Pyridine Intermediate

Objective: Synthesize 2-(chloromethyl)-3-methyl-4-(methylthio)pyridine hydrochloride.

Step 1.1: Nucleophilic Substitution (

-

Reagents: 2,3-Dimethyl-4-nitropyridine N-oxide (1.0 eq), Sodium thiomethoxide (NaSMe, 1.2 eq), Methanol or DMF.[1]

-

Procedure:

-

Dissolve 2,3-Dimethyl-4-nitropyridine N-oxide in anhydrous methanol.

-

Add solid NaSMe portion-wise at 0–5°C to control exotherm.

-

Reflux for 4–6 hours. Monitoring by TLC should show the disappearance of the nitro starting material.[1]

-

Concentrate the solvent and extract with Chloroform/Water.[1] Dry organic layer over

.[1] -

Product: 2,3-Dimethyl-4-(methylthio)pyridine N-oxide.[1]

-

Step 1.2: Boekelheide Rearrangement & Chlorination

-

Reagents: Acetic anhydride (

), Thionyl Chloride ( -

Procedure:

-

Heat the N-oxide from Step 1.1 in acetic anhydride (90–100°C) for 2 hours to form the 2-acetoxymethyl intermediate.

-

Hydrolyze the acetate with NaOH/MeOH to yield the (4-methylthio-3-methylpyridin-2-yl)methanol.[1]

-

React the alcohol with Thionyl Chloride in Dichloromethane (DCM) at 0°C.

-

Isolation: Evaporate volatiles to obtain the crude 2-(chloromethyl)-3-methyl-4-(methylthio)pyridine hydrochloride . Use immediately in the coupling step.[1]

-

Phase 2: Coupling (Thioether Formation)

Objective: Synthesize 2-[[[3-methyl-4-(methylthio)-2-pyridinyl]methyl]thio]-1H-benzimidazole.[1]

-

Reagents: 2-Mercaptobenzimidazole (1.0 eq), NaOH (2.2 eq), Ethanol/Water (9:1).

-

Procedure:

-

Dissolve 2-mercaptobenzimidazole in Ethanol/Water containing NaOH.[1]

-

Add the chloromethyl pyridine hydrochloride (from Phase 1) dissolved in ethanol dropwise over 30 minutes at room temperature.

-

Stir at 40–50°C for 3 hours.

-

Workup: Distill off ethanol. Add water to precipitate the sulfide.[1] Filter the solid, wash with water, and recrystallize from Acetonitrile.

-

Yield Target: >80%.

-

Phase 3: Controlled Oxidation (Sulfoxide Formation)

Objective: Synthesis of the final target (Sulfoxide) without over-oxidation to Sulfone.

-

Reagents: m-Chloroperbenzoic acid (mCPBA, 0.95–1.0 eq), Dichloromethane (DCM),

. -

Critical Parameter: Temperature control (-15°C to -5°C).

-

Procedure:

-

Dissolve the thioether from Phase 2 in DCM and cool to -15°C.

-

Dissolve mCPBA in DCM and add dropwise over 1 hour. Note: Stoichiometry must be precise to avoid sulfone formation.

-

Quench reaction immediately upon completion (monitor by HPLC) with 10%

and saturated -

Extract with DCM, dry over

, and concentrate. -

Purification: Flash chromatography (Ethyl Acetate/Hexane gradient) or crystallization from Acetone/Ether.[1]

-

Characterization & Analytical Data

The replacement of the large ether chain with a compact methylthio group results in distinct NMR shifts, particularly in the aliphatic region.

Nuclear Magnetic Resonance (NMR)[3][4]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5 (br s, 1H): Benzimidazole NH.

-

δ 8.25 (d, 1H): Pyridine C6-H (Deshielded).

-

δ 7.6 – 7.2 (m, 4H): Benzimidazole aromatic ring.

-

δ 7.1 (d, 1H): Pyridine C5-H.[1]

-

δ 4.75 (ABq, 2H):

-S(=O) bridge. Note: Appears as an AB quartet due to the chirality of the sulfoxide sulfur. -

δ 2.55 (s, 3H): S-CH₃ (The distinguishing peak; typically downfield from C-Me).

-

δ 2.20 (s, 3H): Pyridine C3-CH₃.[1]

-

Mass Spectrometry (MS)[4][5]

-

Ionization: ESI (+)

-

Theoretical Mass: 317.43 Da[1]

-

Observed [M+H]⁺: 318.1 m/z

-

Fragmentation Pattern: Loss of the sulfinyl group often yields the benzimidazole thiol fragment (m/z ~150) and the substituted pyridine fragment.

HPLC Purity Profiling[1][4]

-

Column: C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5µm).

-

Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (Gradient).

-

Retention Time: The methylthio analog is less polar than the standard Rabeprazole (due to the lack of the ether oxygen) and typically elutes after Rabeprazole but before the Sulfone impurity.

Stability & Handling

-

Storage: -20°C, Hygroscopic. Store under Argon.[1]

-

Stability: Like all benzimidazole PPIs, this compound is acid-labile .[1] It rapidly degrades in acidic media to form colored degradation products (sulfenamides). All handling and HPLC mobile phases should be maintained at neutral to basic pH (pH > 7).

References

-

Srinivasan, T. R., et al. (2025).[3] Process for the preparation of crystalline form of Rabeprazole sodium. Technical Disclosure Commons. Link[3]

-

Reddy, G. M., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-1269. Link

-

Souda, S., et al. (1986). Process for the preparation of 2-pyridin-2-yl-methylthio and sulfinyl-1H-benzimidazole derivatives. Patent FI-874709.[1][4] Link

-

Splendid Lab. (n.d.).[1] this compound Characterization Data. Link

-

LGC Standards. (n.d.). Impurity Reference Standards for Rabeprazole. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. tdcommons.org [tdcommons.org]

- 4. Process for the preparation of 2-pyridin-2-yl-methylthio and sulfinyl-1H-benzimidazole derivatives useful as pharmaceuticals - Patent FI-874709-L - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Isolation, Characterization, and Structure Elucidation of Rabeprazole Impurities

[1][2]

Executive Summary

Rabeprazole sodium is a proton pump inhibitor (PPI) characterized by a substituted benzimidazole and a pyridine ring linked via a sulfoxide group.[1][2][3] This sulfoxide core renders the molecule inherently unstable, particularly sensitive to acidic environments (acid lability), oxidation, and photolytic stress.

For drug development scientists, the challenge is not merely detecting these impurities but isolating them without inducing further degradation during the purification process. This guide outlines a field-proven workflow for the isolation and structural elucidation of Rabeprazole’s critical impurities: Rabeprazole Sulfone , Rabeprazole Sulfide , and Rabeprazole N-Oxide .

Part 1: The Chemistry of Instability

Understanding the degradation mechanism is a prerequisite for successful isolation. Rabeprazole degrades via two primary vectors:

-

Oxidative Stress: The sulfoxide sulfur is electron-rich, making it prone to further oxidation to form Rabeprazole Sulfone (Impurity-1/Imp-4). This typically occurs under peroxidic conditions or prolonged exposure to air.

-

Reductive/Acidic Stress: Under acidic conditions, the sulfoxide is reduced to Rabeprazole Sulfide (Impurity-3/Imp-I). The mechanism involves the protonation of the benzimidazole nitrogen, facilitating nucleophilic attack and subsequent rearrangement. This pathway is critical because standard acidic mobile phases can artificially generate this impurity during analysis.

Visualization: Degradation Pathways

The following diagram maps the stress conditions to the specific impurity formed.

Caption: Primary degradation and process-related impurity pathways for Rabeprazole Sodium.

Part 2: Analytical Strategy (LC-MS Compatible)

Standard pharmacopeial methods often use non-volatile phosphate buffers. For structure elucidation, we must transition to volatile buffers to allow for Mass Spectrometry (MS) coupling and clean fraction collection.

Recommended Chromatographic Conditions

Field Insight: The use of Ammonium Acetate at pH 7.0 is critical. It maintains the pH above the acid-lability threshold of Rabeprazole while remaining volatile for lyophilization.

| Parameter | Specification |

| Column | C18 Stationary Phase (e.g., Waters XBridge or Purospher STAR), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.0 adjusted with NH₄OH) |

| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm (primary) and MS (ESI Positive Mode) |

| Column Temp | 30°C |

Gradient Program:

-

0 min: 90% A / 10% B[1]

-

15 min: 50% A / 50% B

-

35 min: 20% A / 80% B

-

45 min: 20% A / 80% B

-

50 min: 90% A / 10% B

Part 3: Isolation Workflow (Preparative HPLC)

Isolating Rabeprazole impurities requires a "Trap-Free" approach to prevent on-column degradation.

Step-by-Step Protocol

-

Enrichment: Intentionally degrade the sample (e.g., expose to 3% H₂O₂ for Sulfone, or mild acid for Sulfide) to increase impurity concentration to >5%.

-

Scale-Up: Transfer the analytical method to a Semi-Prep column (e.g., 250 x 10 mm). Increase flow rate to 4-5 mL/min.

-

Fraction Collection: Set UV triggers based on slope rather than level to separate closely eluting isomers.

-

Post-Processing (Critical): Do not use rotary evaporation at high temperatures. The collected fractions contain ammonium acetate.[1][4]

-

Action: Freeze fractions immediately in liquid nitrogen.

-

Action: Lyophilize (freeze-dry) to remove water and buffer salts. This prevents thermal degradation of the isolated impurity.

-

Caption: Preparative isolation workflow emphasizing low-temperature recovery.

Part 4: Structure Elucidation & Characterization

Once isolated, the structure is confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[5]

Mass Spectrometry Logic

-

Rabeprazole (Parent): m/z ~360 [M+H]⁺

-

Sulfone (Impurity): m/z ~376 [M+H]⁺ (+16 Da). The oxidation adds one oxygen.

-

Sulfide (Impurity): m/z ~344 [M+H]⁺ (-16 Da). Loss of oxygen.

-

N-Oxide: m/z ~376 [M+H]⁺ (+16 Da). Isomeric with Sulfone. Differentiated by MS/MS fragmentation (N-oxide loses oxygen more readily) and NMR.

NMR Interpretation (Diagnostic Signals)

The chemical environment of the methylene protons bridging the benzimidazole and pyridine rings (

-

¹H NMR (DMSO-d₆):

-

Parent (Sulfoxide): The methylene protons are diastereotopic (magnetically non-equivalent) due to the chiral sulfoxide center. They appear as an AB quartet (two doublets) around δ 4.6–4.8 ppm .

-

Sulfone: The sulfur is now achiral (

). The methylene protons become equivalent and appear as a singlet , typically shifted downfield (higher ppm) due to the strong electron-withdrawing nature of the sulfone group. -

Sulfide: The sulfur is reduced (

). The methylene protons appear as a singlet but shifted upfield (lower ppm, ~δ 4.4 ppm ) compared to the parent.

-

Summary of Spectral Data

| Impurity | Common Name | Mass Shift | Key ¹H NMR Feature (DMSO-d₆) |

| Impurity-1 | Rabeprazole Sulfone | +16 Da | Singlet for |

| Impurity-3 | Rabeprazole Sulfide | -16 Da | Singlet at ~4.4 ppm ( |

| Impurity-VI | Rabeprazole N-Oxide | +16 Da | Significant shifts in Pyridine ring protons; Methylene remains AB quartet |

| Impurity-6 | Chloro-Rabeprazole | +34 Da | Loss of methoxy signal; Isotope pattern of Cl in MS |

References

-

Rao, P. S., et al. (2010).[1][2] "Identification, isolation and characterization of new impurity in rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 52(4), 620-624.[2]

-

Reddy, P. R., et al. (2005). "Identification and synthesis of potential impurities of rabeprazole sodium." Die Pharmazie, 60(11), 814-818.

-

Ganta, M. R., et al. (2007). "Identification and characterization of potential impurities of rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-1269.

-

Rahman, N., et al. (2016). "Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS." RSC Advances, 6, 12345-12355.

-

Buchi Reddy, R., et al. (2012).[6] "Structural identification and characterization of potential impurities of rabeprazole sodium." Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.[6]

Sources

- 1. ovid.com [ovid.com]

- 2. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

4-Desmethoxypropoxyl-4-methylthio Rabeprazole: Technical Guide to Identity, Formation, and Control

[1]

Executive Summary

4-Desmethoxypropoxyl-4-methylthio Rabeprazole (CAS 99487-86-2 ) is a critical process-related impurity found in the synthesis of the proton pump inhibitor (PPI) Rabeprazole Sodium.[1][2][3][4] Chemically identified as 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole , this compound arises not from a direct degradation of the final drug substance, but through a specific side-reaction involving solvent decomposition during the intermediate synthesis stages.[1][4]

For drug development professionals, this impurity represents a significant control point.[1][4] Its presence indicates specific deviations in process parameters—specifically involving the stability of Dimethyl Sulfoxide (DMSO) during the alkoxylation of the pyridine ring.[1][4] This guide details the physicochemical properties, formation mechanism, and rigorous control strategies required to maintain this impurity below ICH Q3A/B thresholds.[1][4]

Chemical Identity & Properties

Nomenclature and Identification

This compound is structurally analogous to Rabeprazole, where the characteristic C4-substituent on the pyridine ring (3-methoxypropoxy) is replaced by a methylthio group (-SMe).[1][4][5]

| Property | Specification |

| Common Name | This compound |

| Systematic Name (IUPAC) | 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |

| CAS Number | 99487-86-2 |

| Molecular Formula | C₁₅H₁₅N₃OS₂ |

| Molecular Weight | 317.43 g/mol |

| Appearance | Tan to Off-white Solid |

| Solubility | Soluble in Dichloromethane, Methanol, DMSO; Sparingly soluble in Water |

| Melting Point | 141–143 °C (decomposes) |

Structural Analysis

The molecule retains the core benzimidazole-sulfoxide-pyridine scaffold essential for PPI activity but lacks the ether linkage responsible for Rabeprazole's specific lipophilicity profile.[1][4]

-

Benzimidazole Moiety: Unchanged; provides the pKa necessary for accumulation in the parietal cell canaliculus.[1][4]

-

Sulfoxide Bridge: Chiral center (racemic in standard synthesis); susceptible to oxidation (to sulfone) or reduction (to sulfide).[1][4]

-

Pyridine Ring (Substituted): The C4 position holds a -S-CH₃ group instead of the -O-(CH₂)₃-OCH₃ group.[1][4] This substitution significantly alters the electronic density of the pyridine ring, potentially affecting the acid-activation rate of the prodrug.[1][4]

Formation Mechanism: The DMSO Decomposition Pathway

The formation of this compound is a classic example of a solvent-participating side reaction .[1][4] It does not typically form during storage of the final API but is "baked in" during the upstream synthesis of the pyridine intermediate.[4]

The Root Cause

The standard synthesis of Rabeprazole involves the nucleophilic substitution of 4-chloro-2,3-dimethylpyridine 1-oxide (or the non-oxidized chloro-pyridine) with 3-methoxypropan-1-ol using a strong base (e.g., NaOH, NaH) in a solvent.[1][4]

When DMSO is used as the solvent for this alkoxylation step, high temperatures or prolonged reaction times in the presence of strong bases can trigger the thermal decomposition of DMSO.[1][4]

Reaction Pathway[4]

-

DMSO Decomposition: Under basic conditions, DMSO decomposes to generate methanethiol (MeSH) and/or sodium thiomethoxide (NaSMe) .[1][4]

-

Competitive Substitution: The generated thiomethoxide anion (MeS⁻) is a potent nucleophile—often more nucleophilic than the intended 3-methoxypropoxide alkoxide.[1][4]

-

Impurity Carryover: The MeS⁻ attacks the 4-chloro-pyridine intermediate, displacing the chloride to form the 4-methylthio-pyridine analog.[1][4]

-

Downstream Synthesis: This analog survives the subsequent steps (chlorination, coupling with 2-mercaptobenzimidazole, and final oxidation), ultimately appearing as the 4-methylthio Rabeprazole impurity in the final API.[1][4]

Figure 1: Mechanism of formation via DMSO decomposition and competitive nucleophilic attack.[4]

Analytical Characterization

Distinguishing this impurity from Rabeprazole and other related substances (like the Chloro-analog or Sulfone) requires specific analytical markers.[4]

Mass Spectrometry (LC-MS)

The mass shift is the primary identifier.[1][4]

-

Mass Difference: 42 Da (Loss of C₄H₉O₂ [89 Da] + Gain of SCH₃ [47 Da] = -42 Da).[4]

-

Key Ion: [M+H]⁺ at m/z 318 .

-

Isotopic Pattern: A significant [M+2] peak (~9-10%) is observed due to the presence of two sulfur atoms (Sulfoxide + Methylthio).[4][5]

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum provides definitive structural proof.[4]

| Feature | Chemical Shift (δ ppm) | Interpretation |

| S-CH₃ Singlet | ~2.29 ppm (3H, s) | Characteristic methylthio group attached to the pyridine ring.[1][4] |

| Methoxypropoxy | Absent | Signals for the -O-CH₂-CH₂-CH₂-O-CH₃ chain (typically 1.9, 3.2, 3.4, 4.0 ppm) are missing.[1][4] |

| Pyridine Protons | ~6.9 - 8.2 ppm | Slight shift compared to Rabeprazole due to different electronic effects of S-Me vs O-Alk.[1][4] |

HPLC Behavior

In reverse-phase chromatography (C18 column), the impurity typically elutes later than the highly polar N-oxide impurities but may have a retention time (RT) distinct from Rabeprazole depending on pH.[1][4]

Protocol: Synthesis of Reference Standard

To validate analytical methods, researchers often need to synthesize this impurity intentionally.[1][4]

Objective: Synthesis of 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.

-

Nucleophilic Substitution:

-

Activation:

-

Coupling:

-

Oxidation:

-

Purification:

-

Flash chromatography (DCM:Methanol gradient) or crystallization from Ethyl Acetate/Hexane.[4]

-

Control Strategy for Drug Substance

To ensure the final API meets ICH Q3A limits (<0.15% or <1.0 mg/day intake), the following control measures must be implemented in the manufacturing process:

Solvent Selection

-

Eliminate DMSO: Replace DMSO in the alkoxylation step with solvents that do not decompose to sulfur nucleophiles, such as N-Methyl-2-pyrrolidone (NMP) or Toluene (with phase transfer catalysts).[1][4]

-

If DMSO is mandatory: Limit reaction temperature to <60°C and minimize reaction duration.

Reagent Quality

-

Ensure the 3-methoxypropan-1-ol reagent is free of thiols or sulfide contaminants.[1][4]

-

Use fresh reagents to avoid degradation byproducts.[4]

Process Analytical Technology (PAT)

-

Implement IPC (In-Process Control) HPLC monitoring at the 4-Alkoxy Pyridine Intermediate stage.

-

Specification: Limit "4-Methylthio Pyridine" intermediate to NMT 0.10% before proceeding to the coupling step. Once the sulfide bond is formed, removing the methylthio-analog from the target Rabeprazole is chemically difficult due to structural similarity.[4]

References

-

Sreenivasa Rao, P., Ray, U. K., et al. (2010).[4][5][8][9] "Identification, isolation and characterization of new impurity in rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 52(4), 620-624.[4][8] Link

-

Reddy, G. M., et al. (2018).[4] "Identification and synthesis of potential impurities of rabeprazole sodium." ResearchGate / Pharmazie.[1][4] Link

-

Toronto Research Chemicals (TRC). "this compound - Product Data Sheet."[1][4] Link[4]

-

LGC Standards. "Reference Standard: this compound." Link

-

BOC Sciences. "Rabeprazole Impurities: this compound (CAS 99487-86-2)."[1][2][3][4]

Sources

- 1. alentris.org [alentris.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. superchroma.com.tw [superchroma.com.tw]

- 4. N-acetylmuramic acid | C11H19NO8 | CID 82756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. 4-Desmethoxypropoxyl-4-chloro Rabeprazole | 168167-42-8 [chemicalbook.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Formation Mechanism of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole

The following technical guide details the formation mechanism, synthesis, and control of the 4-Desmethoxypropoxyl-4-methylthio Rabeprazole impurity. This document is structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals involved in the development and quality assurance of Proton Pump Inhibitors (PPIs).

Executive Summary

This compound (CAS: 99487-86-2) is a process-related impurity found in Rabeprazole Sodium active pharmaceutical ingredients (API).[1] Unlike oxidative degradants (sulfones/N-oxides), this impurity represents a structural divergence in the pyridine moiety, where the characteristic 3-methoxypropoxy ether side chain is replaced by a methylthio (-SMe) group.

Its formation is directly linked to the nucleophilic aromatic substitution (SnAr) step in the synthesis of the pyridine intermediate. The root cause is typically the decomposition of Dimethyl Sulfoxide (DMSO) —often used as a solvent—under basic conditions, generating methanethiolate ions that compete with the intended alkoxylation.

Molecular Identity & Structural Analysis[2][3]

To understand the formation, we must first define the structural deviation.

| Feature | Rabeprazole (API) | 4-Methylthio Impurity |

| Systematic Name | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | 2-[[[3-methyl-4-(methylsulfanyl)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole |

| Molecular Formula | C₁₈H₂₁N₃O₃S | C₁₅H₁₅N₃OS₂ |

| Molecular Weight | 359.44 g/mol | 317.43 g/mol |

| Structural Change | Pyridine C4 position: -O-(CH₂)₃-OCH₃ | Pyridine C4 position: -S-CH₃ |

| Classification | Active Pharmaceutical Ingredient | Process Impurity (Non-metabolite*) |

*Note: While methylthio metabolites exist for some drugs, in the context of Rabeprazole manufacturing, this is primarily a synthesis-driven impurity.

The Formation Mechanism (The Core)

The formation of this impurity is a classic example of Competitive Nucleophilic Substitution . It occurs early in the synthesis of the pyridine intermediate, specifically during the functionalization of the 4-position.

The Critical Control Point: Pyridine Synthesis

The standard synthesis of Rabeprazole involves the reaction of 4-chloro-2,3-dimethylpyridine N-oxide (or its 4-nitro analogue) with 3-methoxypropanol in the presence of a strong base (NaOH or KOH).

The Intended Reaction (Path A):

The Side Reaction (Path B - Impurity Formation): If DMSO is used as the solvent, it is susceptible to thermal and base-catalyzed decomposition. This decomposition generates trace amounts of methanethiol (MeSH) or methanethiolate (MeS⁻) .

Because the thiolate anion (

Propagation Through Synthesis

Once the 4-methylthio-2,3-dimethylpyridine N-oxide intermediate is formed, it mimics the behavior of the desired intermediate throughout the remaining synthesis steps:

-

Rearrangement: Reacts with acetic anhydride to form the 2-acetoxymethyl derivative.

-

Hydrolysis/Chlorination: Converted to 2-chloromethyl-3-methyl-4-(methylthio)pyridine .

-

Coupling: Reacts with 2-mercaptobenzimidazole to form the "Methylthio Rabeprazole Sulfide."

-

Oxidation: Oxidized by m-CPBA or NaOCl to the final sulfoxide impurity: This compound .

Mechanistic Visualization

Caption: Competitive SnAr pathway showing how DMSO decomposition introduces the methylthio group at the pyridine synthesis stage.

Synthesis of Reference Standard

To validate analytical methods, you must synthesize this impurity intentionally.

Protocol:

-

Starting Material: 4-Chloro-2,3-dimethylpyridine N-oxide (10 g).

-

Reagent: Sodium Thiomethoxide (NaSMe) (1.2 eq). Note: We intentionally use the impurity source as the main reagent.

-

Solvent: THF or DMF (Avoid DMSO to prevent mixed species).

-

Reaction: Reflux for 4–6 hours. Monitor by TLC for disappearance of chloro-pyridine.

-

Workup: Quench with water, extract with Ethyl Acetate. Evaporate to obtain 4-methylthio-2,3-dimethylpyridine N-oxide .

-

Downstream Processing: Subject this intermediate to the standard Rabeprazole protocol:

-

Reaction with Acetic Anhydride (

C, 2h). -

Hydrolysis (NaOH/MeOH).

-

Chlorination (SOCl₂).

-

Coupling (2-Mercaptobenzimidazole, NaOH).[2]

-

Oxidation (m-CPBA, -40^\circ$C).

-

-

Purification: The final sulfoxide is isolated via prep-HPLC (C18 column, Ammonium Acetate/Acetonitrile gradient).

Analytical Detection & Control Strategy

Detection Characteristics

-

HPLC: The impurity is less polar than Rabeprazole due to the loss of the ether oxygen and the propyl chain.

-

RRT (Relative Retention Time): Typically elutes after Rabeprazole (approx RRT ~1.1 - 1.3 depending on gradient).

-

-

Mass Spectrometry:

-

Rabeprazole: [M+H]⁺ = 360.

-

Impurity: [M+H]⁺ = 318.

-

Fragmentation: Look for the characteristic pyridine fragment at m/z ~138 (methylthio-dimethylpyridine) vs m/z ~180 (methoxypropoxy-dimethylpyridine).

-

Mitigation Strategy

To prevent the formation of this compound:

-

Solvent Swap (Primary Control): Replace DMSO in the SnAr step with Toluene (using Phase Transfer Catalysis) or run the reaction in neat 3-methoxypropanol . This eliminates the source of the methylthio group.

-

Temperature Control: If DMSO must be used, maintain reaction temperature below 80°C to minimize thermal decomposition of the solvent.

-

Reagent Quality: Ensure 3-methoxypropanol is free of thiol contaminants (though this is rare).

References

-

Rao, P. S., et al. (2010). "Identification, isolation and characterization of new impurity in rabeprazole sodium."[3] Journal of Pharmaceutical and Biomedical Analysis, 52(4), 620-624.[3]

- Significance: This is the definitive paper identifying the methylthio impurity and establishing the DMSO-mediated form

-

Reddy, P. R., et al. (2005). "Identification and synthesis of potential impurities of rabeprazole sodium."[4] Pharmazie, 60(11), 814-818.[4]

- Significance: Provides the baseline synthesis and impurity profiling for Rabeprazole, establishing the context for pyridine-rel

-

European Pharmacopoeia (Ph.[5] Eur.) 10.0. "Rabeprazole Sodium Monograph."

- Significance: Lists the regulatory limits and specified impurities for Rabeprazole Sodium.

-

McKissick, A. M., et al. (2016). "Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide." Pharmaceutical Technology, 40(9).

- Significance: Validates the degradation of DMSO into thiochemical impurities (MeSH, DMS) under processing conditions.

Sources

- 1. superchroma.com.tw [superchroma.com.tw]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

Comprehensive Stability Profile of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole

[1]

Executive Technical Summary

4-Desmethoxypropoxyl-4-methylthio Rabeprazole (CAS: 99487-86-2), often referred to as the Rabeprazole Methylthio Analog , is a critical process-related impurity and potential degradation product in the manufacturing of Rabeprazole Sodium.[1] Structurally, it differs from the parent drug by the substitution of the ether side chain (3-methoxypropoxy) at the C4 position of the pyridine ring with a methylthio (-SMe) group.[1]

This structural modification introduces a second oxidizable sulfur center, significantly altering the molecule's redox stability profile compared to Rabeprazole.[1] This guide provides an in-depth analysis of its chemical stability, degradation pathways, and control strategies for drug development professionals.[1]

| Parameter | Technical Detail |

| IUPAC Name | 2-[[[3-methyl-4-(methylthio)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole |

| Molecular Formula | |

| Molecular Weight | 317.43 g/mol |

| Key Instability Factors | Acid-catalyzed rearrangement, Bis-oxidation (Sulfoxide & Thioether), Photolysis |

| Regulatory Status | Controlled Impurity (ICH Q3A/B limits apply) |

Chemical Structure & Reactivity Analysis

The stability of this compound is governed by the interaction between the benzimidazole ring and the substituted pyridine ring.[1]

The "Dual-Sulfur" Vulnerability

Unlike Rabeprazole, which contains one sulfoxide center and an ether side chain, this analog contains two distinct sulfur moieties:[1]

-

The Linker Sulfoxide (

): The chiral center responsible for the PPI mechanism, susceptible to over-oxidation to sulfone ( -

The C4-Methylthio Group (

): A thioether susceptible to oxidation to a sulfoxide and subsequently a sulfone.[1]

This makes the molecule twice as sensitive to oxidative stress as the parent compound.[1]

Acid-Lability & Activation

The 4-methylthio group is an electron-donating group (via resonance), similar to the alkoxy group in Rabeprazole.[1] This electron donation increases the electron density on the pyridine nitrogen (

-

Mechanism: In acidic media, the

becomes protonated.[1] The nucleophilic -

Implication: Solutions of this impurity are highly unstable at pH < 7.0, rapidly rearranging into complex degradation products.[1]

Degradation Pathways (Visualized)

Oxidative Degradation Cascade

The presence of two sulfur centers creates a complex branching degradation pathway.[1]

Figure 1: Oxidative degradation cascade showing the competition between linker oxidation and side-chain thioether oxidation.[1]

Acid-Catalyzed Rearrangement

This pathway mirrors the parent drug but yields a distinct sulfenamide derivative.[1]

Figure 2: Acid-catalyzed activation mechanism leading to irreversible structural rearrangement.[1]

Experimental Stability Protocols

To validate the stability of this impurity (or its presence in a drug product), the following stress testing protocols are recommended. These are derived from standard ICH Q1A(R2) guidelines adapted for labile PPIs.

Stress Testing Matrix

| Stress Type | Conditions | Duration | Expected Degradants |

| Acid Hydrolysis | 0.1 N HCl, Ambient Temp | 1 - 4 Hours | Sulfenamide aggregates, Pyridinium cleavage products.[1] |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 2 - 24 Hours | Generally stable, but potential for racemization of sulfoxide.[1] |

| Oxidation | 3% | 30 Min - 2 Hours | Sulfone Analog (Major), Bis-sulfoxide (Minor).[1] |

| Photolysis | 1.2 million lux hours | -- | Discoloration, complex radical breakdown products.[1] |

| Thermal | 60°C (Solid State) | 7 Days | Minimal degradation if dry; rapid if moisture present.[1] |

Analytical Methodology (HPLC)

Separating this impurity from Rabeprazole requires a gradient method due to the structural similarity.[1] The Methylthio analog is generally less polar (more hydrophobic) than the Methoxypropoxyl parent due to the loss of the ether oxygen.[1]

-

Column: C18 (e.g., Waters Symmetry Shield or equivalent), 250 x 4.6 mm, 5 µm.[1][2]

-

Mobile Phase A: Phosphate buffer (pH 7.0) / Acetonitrile (90:10).[1][2] Note: Neutral pH is crucial to prevent on-column degradation.[1]

-

Elution Order: typically: Rabeprazole Sulfone

Rabeprazole

Synthesis & Control Strategy

Understanding the origin is the first step in stability control.[1] This impurity is process-related , arising from the competitive reaction of the intermediate.[1]

Origin

-

Precursor: 4-Chloro-2,3-dimethylpyridine N-oxide (or the non-oxidized form).[1]

-

Intended Reaction: Displacement of Chloro with 3-methoxypropan-1-ol.[1]

-

Side Reaction: If the reaction medium contains methanethiol (or thiomethoxide impurities) or if a methylthio-transfer reagent is used inadvertently, the Chloro group is displaced by

instead of the alkoxide.[1]

Control Measures

-

Reagent Purity: Ensure the 3-methoxypropan-1-ol and base reagents are free of thiol contaminants.

-

Solvent Selection: Avoid solvents that can degrade to release sulfur species.[1]

-

Storage: Store reference standards of this impurity at -20°C under inert atmosphere (Argon/Nitrogen). The "Dual Sulfur" nature makes it prone to auto-oxidation in air at room temperature.[1]

References

-

Reddy, G. M., et al. (2018).[1] Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. Link

-

BOC Sciences. this compound Product Entry.

-

Toronto Research Chemicals. this compound Data Sheet. Link[1]

-

Rahman, N., et al. (2016).[1] Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium. PMC. Link

Technical Guide: Spectroscopic Profiling of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole

Here is the in-depth technical guide for 4-Desmethoxypropoxyl-4-methylthio Rabeprazole , structured for researchers and analytical scientists.

Executive Summary

This compound (CAS: 99487-86-2) is a critical process-related impurity and structural analog of the proton pump inhibitor (PPI) Rabeprazole.[1] Chemically, it represents a modification at the C4 position of the pyridine ring, where the characteristic 3-methoxypropoxy ether side chain is replaced by a methylthio (-SMe) group.

For drug development professionals, accurate identification of this compound is essential for:

-

Impurity Profiling: Differentiating it from Rabeprazole Sulfide (linker reduction) and other thio-analogs.

-

CMC Compliance: Establishing specific detection limits in API manufacturing, particularly when thiomethoxide reagents are utilized in precursor synthesis.

This guide provides a comprehensive spectroscopic breakdown (NMR, MS, IR) derived from structural first principles and validated against known benzimidazole-pyridine scaffolds.

Chemical Identity & Structural Logic

| Parameter | Detail |

| Common Name | This compound |

| IUPAC Name | 2-[[[3-methyl-4-(methylthio)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole |

| CAS Number | 99487-86-2 |

| Molecular Formula | C₁₅H₁₅N₃OS₂ |

| Molecular Weight | 317.43 g/mol |

| Monoisotopic Mass | 317.0656 Da |

| Structural Class | Substituted Benzimidazole Sulfoxide |

Structural Diagram & Numbering

The molecule consists of two primary aromatic systems linked by a methylsulfinyl bridge:

-

Benzimidazole Ring: Unsubstituted (protons at 4, 5, 6, 7).

-

Pyridine Ring: Substituted at C3 (Methyl) and C4 (Methylthio).

Synthesis & Origin Pathway

This impurity typically arises during the nucleophilic substitution phase of the pyridine precursor or via cross-contamination with methanethiol equivalents during the synthesis of the pyridine intermediate.

Figure 1: Proposed formation pathway. The critical deviation occurs if the 4-chloro intermediate reacts with a methylthio source instead of the 3-methoxypropanol side chain.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR profile is distinct from Rabeprazole due to the loss of the propyl ether chain and the appearance of the S-methyl singlet.

1H NMR (Proton) – 400 MHz, CDCl₃

Note: Chemical shifts (δ) are estimates based on the parent Rabeprazole structure and substituent electronic effects.

| Position | Proton Type | δ (ppm) | Multiplicity | Integration | Assignment Logic |

| Pyridine-C6 | Aromatic | 8.25 | Doublet (J=5.5 Hz) | 1H | Deshielded by ring nitrogen; slightly downfield vs Rabeprazole due to S-Me (weaker donor than O-Alk). |

| Benzimidazole | Aromatic | 7.40 – 7.80 | Multiplet | 2H | H4/H7 of benzimidazole (typical broad m). |

| Benzimidazole | Aromatic | 7.25 – 7.35 | Multiplet | 2H | H5/H6 of benzimidazole. |

| Pyridine-C5 | Aromatic | 7.05 | Doublet (J=5.5 Hz) | 1H | Ortho to S-Me. S-Me is less shielding than O-Alk, shifting this downfield from ~6.9 ppm. |

| Linker | CH₂-S(=O) | 4.75 | AB Quartet (J=13 Hz) | 2H | Diastereotopic protons due to the chiral sulfoxide center. |

| Pyridine-C4 | S-CH₃ | 2.48 | Singlet | 3H | Key Diagnostic Peak. Distinct from O-Me (~3.3) or O-CH₂ (~4.1). |

| Pyridine-C3 | Ar-CH₃ | 2.20 | Singlet | 3H | Methyl group on the pyridine ring. |

13C NMR (Carbon) – 100 MHz, CDCl₃

-

Carbonyl/Imine Region: ~154 ppm (Benzimidazole C2), ~162 ppm (Pyridine C2).

-

Aromatic C-S: ~148 ppm (Pyridine C4 attached to S-Me). Note: This is significantly upfield compared to C-O (~164 ppm) in Rabeprazole.

-

Aliphatic:

-

Linker: ~60 ppm (CH₂-SO).

-

S-CH₃: ~15 ppm (Distinctive high-field methyl carbon).

-

Ar-CH₃: ~11 ppm.

-

Mass Spectrometry (MS)

MS analysis is the primary method for rapid identification in LC-MS workflows.

-

Ionization Mode: ESI (+)

-

Molecular Ion [M+H]⁺: 318.07 m/z

Fragmentation Pattern (MS/MS)

The molecule typically cleaves at the sulfoxide linker.

Figure 2: ESI(+) Fragmentation logic. The cleavage of the C-S bond at the sulfoxide linker is the dominant pathway.

Infrared Spectroscopy (IR)

-

Sulfoxide (S=O): Strong band at 1035 ± 5 cm⁻¹ . This confirms the oxidation state is sulfoxide, not sulfide.

-

Absence of Ether: Lack of the strong C-O-C asymmetric stretch typically seen at 1100-1200 cm⁻¹ in Rabeprazole.

-

C-N / C=C: 1580, 1470 cm⁻¹ (Benzimidazole/Pyridine skeleton).

Experimental Protocol: HPLC Detection

To isolate or quantify this impurity, use the following Reverse-Phase HPLC conditions tailored for Rabeprazole related substances.

-

Column: C18 (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: Phosphate Buffer pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0 min: 85% A / 15% B

-

20 min: 50% A / 50% B (The impurity is more hydrophobic than Rabeprazole due to S-Me vs O-Propyl-OMe).

-

Retention Time Prediction: Expect elution after Rabeprazole. The S-Me group increases lipophilicity compared to the polar ether chain.

-

-

Detection: UV at 284 nm.

References

-

BOC Sciences. this compound Product Page. Retrieved from

-

Toronto Research Chemicals (TRC). Data Sheet: this compound (TRC-D290620). Retrieved from

-

PubChem. Compound Summary: 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Precursor Analog).[2] Retrieved from

- European Pharmacopoeia (Ph. Eur.).Rabeprazole Sodium Monograph: Impurity Profiling.

Sources

Pharmacological & Toxicological Profiling of Rabeprazole Thioether

The following technical guide details the pharmacological and toxicological profile of Rabeprazole Thioether (Rabeprazole Sulfide), a critical process impurity and metabolite.

Technical Guide for Impurity Qualification & Biological Characterization[1]

Executive Summary & Chemical Identity

Rabeprazole Thioether (CAS: 117977-21-6), pharmacopeially designated as Rabeprazole EP Impurity B or USP Related Compound E , represents the reduced form of the proton pump inhibitor (PPI) Rabeprazole.[1] Unlike the parent sulfoxide, the thioether lacks the electrophilicity required for direct acid activation. However, it exhibits distinct pharmacological activities, including potent Helicobacter pylori motility inhibition and cytotoxicity against specific cancer cell lines.[2]

This guide delineates the thioether’s dual status as a process impurity (requiring control) and a major human metabolite (providing safety qualification coverage), offering protocols for its synthesis, biological evaluation, and metabolic profiling.

Chemical Profile

| Parameter | Detail |

| Common Name | Rabeprazole Sulfide (Thioether) |

| IUPAC Name | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole |

| Molecular Formula | C₁₈H₂₁N₃O₂S |

| Molecular Weight | 343.45 g/mol |

| Origin | Synthetic intermediate; Degradation (acidic/neutral); Metabolic reduction |

| Regulatory Status | EP Impurity B; USP Related Compound E |

Pharmacological Mechanism & Activity

The Activation Paradox: Sulfide vs. Sulfoxide

Rabeprazole is a prodrug (sulfoxide) that requires acid-catalyzed rearrangement to a tetracyclic sulfenamide to covalently bind cysteine residues (Cys-813, Cys-822) on the H⁺/K⁺-ATPase.[1]

-

Inactivity of Thioether on ATPase: The thioether contains a divalent sulfur (-S-).[1] It lacks the oxygen atom necessary to initiate the nucleophilic attack by the benzimidazole nitrogen under acidic conditions. Therefore, Rabeprazole Thioether cannot directly inhibit the proton pump.

-

In Vivo Bioactivation: To exert acid-suppressive effects, the thioether must first be oxidized in vivo (via CYP2C19 or FMOs) back to Rabeprazole (sulfoxide).[1] This makes it a "prodrug of a prodrug" in the context of acid secretion.

Unique Off-Target Activity: H. pylori Motility

While less effective at acid suppression, Rabeprazole Thioether exhibits a unique antimicrobial mechanism distinct from the parent drug.[1]

-

Potency: The thioether inhibits H. pylori motility with an IC₅₀ of 0.25 µg/mL , significantly more potent than Rabeprazole (IC₅₀ = 16 µg/mL) or Omeprazole (>64 µg/mL).

-

Mechanism: This effect is independent of urease inhibition or growth suppression, suggesting a direct interaction with the bacterial motor complex.

Cytotoxicity Profile

Recent studies indicate the thioether possesses cytotoxic properties against specific neoplastic lines, likely due to its lipophilicity and membrane permeability.

Metabolic & Toxicological Qualification

Metabolic Pathway & Safety Coverage

The safety qualification of Rabeprazole Thioether is largely supported by its status as a major human metabolite .

-

Non-Enzymatic Reduction: Rabeprazole is reduced non-enzymatically to the thioether in the gastric lumen and systemic circulation.[3]

-

Regulatory Implication: According to ICH M7(R1) and ICH Q3A/B , metabolites formed at significant levels in humans are generally considered "qualified" regarding general toxicity and genotoxicity, provided the impurity level in the drug product does not exceed the exposure levels observed from metabolism.

Genotoxicity Assessment

Conflicting data exists regarding the mutagenic potential of thioether analogs.

-

In Silico/In Vitro Alerts: Some structural analogs (e.g., "Impurity III" in specific literature) have shown positive Ames test results.[4]

-

Resolution: As a metabolite, the thioether is exempt from the Threshold of Toxicological Concern (TTC) limits if clinical exposure exceeds the impurity limit. However, strict control (<0.15%) is maintained in API synthesis to ensure batch consistency.

Visualization: Metabolic & Activation Pathways

The following diagram illustrates the relationship between the Thioether, the Active Drug, and the Ultimate Inhibitor.

Caption: Metabolic interconversion and acid-activation pathway of Rabeprazole Thioether.[1]

Experimental Protocols

Protocol A: Selective Synthesis of Rabeprazole Thioether

This protocol utilizes a modified Mitsunobu condensation to avoid over-oxidation to the sulfoxide.

Reagents:

-

2-Mercaptobenzimidazole (2-MBI)[1]

-

2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine[1]

-

Triphenylphosphine (PPh₃)[1]

-

Diisopropyl azodicarboxylate (DIAD)[1]

-

Solvent: Tetrahydrofuran (THF)[1]

Workflow:

-

Dissolution: Dissolve 10 mmol of the pyridine alcohol and 10 mmol of 2-MBI in anhydrous THF (50 mL) under nitrogen.

-

Activation: Add 12 mmol of PPh₃ and cool the mixture to 0°C.

-

Coupling: Dropwise add 12 mmol of DIAD over 30 minutes, maintaining temperature <5°C.

-

Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]

-

Workup: Concentrate THF. Redissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted thiol) and brine.

-

Purification: Crystallize from Methanol/Water or purify via Flash Chromatography (Silica, DCM:MeOH 95:5).

-

Yield: Expected yield 70-80%. Purity >98% (HPLC).

Protocol B: H. pylori Motility Assay

To verify the specific pharmacological activity of the thioether impurity.

Materials:

-

H. pylori strain (e.g., ATCC 43504)

-

Brucella broth + 10% Fetal Bovine Serum (FBS)[1]

-

Phase-contrast microscope with heating stage (37°C)[1]

Step-by-Step:

-

Culture: Grow H. pylori in Brucella broth/FBS under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) for 48 hours.

-

Preparation: Dilute culture to approx. 10⁶ CFU/mL.

-

Treatment: Aliquot bacterial suspension into microcentrifuge tubes.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Quantification: Transfer 10 µL to a glass slide. Observe under phase-contrast microscopy (400x).

-

Scoring: Count motile vs. non-motile bacteria in 10 random fields. Calculate % inhibition relative to control.

-

Self-Validation: The control group must show >80% motility for the assay to be valid.

-

Visualization: Experimental Workflow

Caption: Workflow for synthesis and biological testing of Rabeprazole Thioether.

References

-

Tsutsui, N., et al. (2000). A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori.[5] Antimicrobial Agents and Chemotherapy.[1][2][5][6][7]

-

Reddy, G.M., et al. (2007).[2] Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis.

-

Cayman Chemical. (2024).[1] Rabeprazole Sulfide Product Information & Biological Activity.

-

ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

-

Ohkawa, T., et al. (1999). Metabolic fate of rabeprazole sodium in humans. Xenobiotica.

Sources

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Rabeprazole - Wikipedia [en.wikipedia.org]

- 4. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Activities of Rabeprazole, a Novel Proton Pump Inhibitor, and Its Thioether Derivative Alone and in Combination with Other Antimicrobials against Recent Clinical Isolates of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of known Rabeprazole degradation products

Executive Summary

Rabeprazole Sodium is a proton pump inhibitor (PPI) characterized by extreme lability in acidic environments and significant susceptibility to oxidation, moisture, and photolytic stress.[1] For drug development professionals, the impurity profile of Rabeprazole is not merely a compliance checklist but a dynamic system of chemical equilibria that dictates formulation strategy (e.g., enteric coating requirements) and packaging integrity.

This technical guide synthesizes the known degradation pathways of Rabeprazole, mapping them to specific pharmacopeial standards (USP/EP) and providing actionable protocols for their detection and control.

Chemical Basis of Instability

The instability of Rabeprazole stems from its core pharmacophore: the 2-(pyridylmethylsulfinyl)benzimidazole scaffold.

-

Acid Lability: The pyridine nitrogen is weakly basic (pKa ~4.5). In acidic media, protonation of the benzimidazole nitrogen triggers a nucleophilic attack by the pyridine nitrogen on the sulfoxide sulfur. This forms a cyclic sulfenamide intermediate. While this is the mechanism of action in vivo (binding to H+/K+ ATPase), in vitro it represents a rapid degradation pathway leading to fragmentation.

-

Oxidative Sensitivity: The sulfoxide (

) group is an intermediate oxidation state.[2] It is easily oxidized further to a sulfone ( -

Photolytic Sensitivity: The heterocyclic rings are chromophores that absorb UV radiation, leading to radical-mediated cleavage or rearrangement, particularly N-dealkylation.

Known Degradation Impurities: The Master Map

The following table correlates the common chemical names with their pharmacopeial designations and formation mechanisms.

Table 1: Rabeprazole Impurity Profile (USP/EP Correlation)

| Common Name | USP Related Compound | EP Impurity | Chemical Structure / Description | Primary Formation Mechanism |

| Rabeprazole Sulfone | RC D | Imp A | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole | Oxidation (Major), Base Hydrolysis |

| Rabeprazole Sulfide (Thioether) | RC E | Imp B | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole | Reduction , Process-related, Thermal |

| N-Alkyl / Pyridinone | RC A | Imp C | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | Acid Hydrolysis (Rearrangement) |

| Rabeprazole N-Oxide | RC B | Imp D | Rabeprazole Pyridine N-Oxide derivative | Oxidation |

| Chloro Analog | RC F | Imp H | 2-[[[4-chloro-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | Process (Synthesis starting material) |

| Benzimidazole Thiol | -- | -- | 1H-Benzimidazole-2-thiol | Acid Hydrolysis (Cleavage product) |

Note: "Imp-7" is frequently cited in literature as a thermal degradant. While its exact structure varies by study, it is often associated with the cleavage of the ether linkage on the pyridine ring under dry heat.

Mechanistic Degradation Pathways

The following diagram visualizes the causality between stress conditions and specific impurities.

Figure 1: Mechanistic pathway map of Rabeprazole degradation under ICH stress conditions.

Analytical Strategy

To accurately quantify these impurities, a stability-indicating method (SIM) must be employed. Standard UV detection is sufficient for most impurities, but LC-MS is required for unknown identification during development.

Recommended HPLC Conditions (Gradient):

-

Column: C18 (e.g., Waters Symmetry Shield or equivalent), 250 x 4.6 mm, 5 µm.[3]

-

Mobile Phase A: Phosphate Buffer (pH 7.0 - 7.4). Note: Neutral pH is critical to prevent on-column degradation of the parent.

-

Mobile Phase B: Acetonitrile : Methanol (Ratio 50:50).

-

Wavelength: 280-284 nm (Isosbestic point region for benzimidazoles).

Detection Logic:

-

Sulfone (Imp A): Elutes after Rabeprazole (more lipophilic due to oxidation of sulfoxide).

-

Sulfide (Imp B): Elutes significantly later than Rabeprazole (loss of oxygen increases lipophilicity).

-

N-Oxide: Elutes before Rabeprazole (more polar).

Experimental Protocols: Forced Degradation

These protocols are designed to target 5-20% degradation. If degradation exceeds 20%, repeat with milder conditions to avoid secondary degradation products.

Protocol A: Acid Hydrolysis (Target: USP RC A & Fragments)

-

Preparation: Dissolve Rabeprazole Sodium to a concentration of 1 mg/mL in Diluent (Mobile Phase A/B mix).

-

Stress: Add 5.0 mL of 0.1 N HCl .

-

Incubation: Ambient temperature (25°C) for < 10 minutes .

-

Expert Insight: Rabeprazole is extremely acid-labile.[2] Do not heat. Even brief exposure turns the solution yellow/orange (formation of sulfenamide).

-

-

Neutralization: Immediately neutralize with 5.0 mL of 0.1 N NaOH to stop the reaction.

-

Analysis: Inject immediately.

Protocol B: Oxidative Degradation (Target: USP RC D & B)

-

Preparation: Dissolve Rabeprazole Sodium to 1 mg/mL.

-

Stress: Add 2.0 mL of 3% - 10% H2O2 .

-

Incubation: Room temperature for 30 - 60 minutes .

-

Quenching: No chemical quench usually required if analyzed immediately; otherwise, treat with catalase or sodium metabisulfite (validate that the quenching agent does not react with the drug).

Protocol C: Thermal Degradation (Target: USP RC E & Imp-7)

-

Preparation: Place solid Rabeprazole Sodium powder in a petri dish (spread thin).

-

Stress: Incubate at 105°C for 12 - 24 hours .

-

Reconstitution: Dissolve in diluent to 1 mg/mL.

-

Analysis: Filter through 0.45 µm PVDF filter before injection.

References

-

BenchChem. (2025).[2] An In-depth Technical Guide to the Degradation Pathway and Products of Rabeprazole Sodium Under Stress Conditions. Retrieved from

-

Royal Society of Chemistry. (2016). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS. Retrieved from

-

Allmpus Laboratories. (2024). Rabeprazole USP/EP Impurity Standards and Structure Mapping. Retrieved from

-

National Institutes of Health (PubMed). (2009). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. Retrieved from

-

United States Pharmacopeia (USP). (2024). Rabeprazole Sodium Monograph: Related Compounds. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]

In Silico Toxicity Prediction of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole: A Technical Guide

In-depth technical guide on the in silico toxicity prediction of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole.

Executive Summary

This guide provides a rigorous technical framework for the in silico toxicological assessment of This compound (CAS: 99487-86-2), a specific impurity associated with the synthesis and degradation of the proton pump inhibitor (PPI) Rabeprazole.[1]

Under ICH M7(R1) and ICH Q3A/B guidelines, impurities in pharmaceutical substances must be evaluated for mutagenic potential and general toxicity.[1] As direct experimental data for specific impurities is often scarce, computational (in silico) toxicology offers a high-throughput, regulatory-accepted alternative to in vivo studies.[1] This guide details the structural characterization, QSAR methodology, and consensus modeling workflows required to predict the toxicity profile of this compound with high confidence.

Chemical Characterization & Structural Alerts

Before initiating predictive modeling, the chemical entity must be rigorously defined to prevent "garbage-in, garbage-out" errors in QSAR tools.[1]

Compound Identity[1]

-

Systematic Name: 2-[[[3-Methyl-4-(methylthio)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[1][2]

-

Molecular Formula: C15H15N3OS2 (Note: Variation exists depending on oxidation state of the bridge; the "Rabeprazole" suffix implies a sulfoxide bridge, whereas "thioether" analogs are sulfides.[1] We proceed with the sulfoxide form based on the parent drug nomenclature).

Structural Modification Analysis

The toxicity profile of this impurity diverges from the parent drug (Rabeprazole) due to a specific substitution at the C4 position of the pyridine ring:

-

Loss of Ether Linkage: The 3-methoxypropoxy group (polar, flexible) is removed.[1]

-

Addition of Thioether: A methylthio group (-S-CH3) is added.[1]

Toxicological Implication: The introduction of a methylthio group on an aromatic ring can alter metabolic activation.[1] Thioethers can undergo S-oxidation to sulfoxides and sulfones, or metabolic activation to reactive sulfenium ions, which are potential electrophiles capable of DNA alkylation.[1]

SMILES Generation

For input into tools like VEGA, T.E.S.T., or Derek Nexus, use the canonical SMILES: CSC1=C(C)C(CS(=O)C2=NC3=CC=CC=C3N2)=NC=C1 (Note: Verify tautomeric states of the benzimidazole nitrogen during docking studies.)[1]

In Silico Methodology: The Consensus Framework

Regulatory bodies (FDA, EMA) recommend a consensus approach combining statistical QSAR (Quantitative Structure-Activity Relationship) and expert rule-based systems.[1]

Protocol Overview

The assessment follows a tiered workflow:

-

Genotoxicity (Ames Test): The critical endpoint for impurities (ICH M7).[1]

-

Carcinogenicity: Rodent bioassay predictions.

-

Hepatotoxicity: Read-across from Rabeprazole-induced liver injury signals.

-

Cardiotoxicity (hERG): Evaluation of QT prolongation potential.

Workflow Diagram

The following diagram illustrates the decision logic for classifying the impurity.

Figure 1: Step-by-step in silico consensus workflow for classifying Rabeprazole impurities under ICH M7 guidelines.[1]

Detailed Experimental Protocols

Mutagenicity Assessment (Ames Test)

Objective: Determine if the impurity is a DNA-reactive mutagen.[1]

Tools:

-

Statistical: VEGA Hub (Models: CAESAR, SarPy, ISS).[1]

-

Rule-Based: Toxtree (Verhaar scheme, Benigni/Bossa rules).[1]

Step-by-Step Protocol:

-

Input: Load the SMILES string into the VEGA Hub interface.[1]

-

Model Selection: Select "Mutagenicity (Ames test) CONSENSUS".[1]

-

Execution: Run the prediction.

-

Applicability Domain (AD) Check:

-

Visual Check: Does the chemical space of the training set cover the benzimidazole-pyridine scaffold?

-

Reliability Score: Reject predictions with an AD index < 0.7.[1]

-

-

Alert Analysis: Specifically check for alerts related to the pyridine-thioether moiety.[1] While the benzimidazole core is generally safe, the specific electronic environment of the methylthio-pyridine must be scrutinized for potential bioactivation.[1]

Expected Outcome: Most Rabeprazole thioether analogs test negative for mutagenicity in silico, as the benzimidazole scaffold is well-tolerated and the thioether is a common metabolic handle.[1] However, if the software flags the "Heterocyclic amine" or "Sulfur-containing" alerts, a secondary review is required.[1]

Hepatotoxicity Prediction (QSAR & Read-Across)

Objective: Assess potential for Drug-Induced Liver Injury (DILI), a known risk for PPIs.[1]

Methodology:

-

Target Prediction: Use SwissTargetPrediction to identify off-targets.[1]

-

CYP Inhibition: Predict inhibition of CYP2C19 and CYP3A4 (major metabolizers of Rabeprazole). The methylthio group may alter CYP binding affinity compared to the parent alkoxy group.[1]

-

Read-Across:

Data Interpretation Table:

| Endpoint | Tool | Metric | Threshold for Concern |

| Ames Mutagenicity | VEGA / T.E.S.T. | Probability Score | > 0.5 (Positive) |

| Hepatotoxicity | ProTox-II | Probability Score | > 0.7 (Active) |

| hERG Inhibition | Pred-hERG | pIC50 | > 5.0 (Blocker) |

| Skin Sensitization | Toxtree | Structural Alert | Protein Binding Alert |

hERG Channel Inhibition (Cardiotoxicity)

The benzimidazole scaffold in PPIs has been associated with weak hERG channel interactions.[1]

-

Protocol: Submit structure to Pred-hERG (LabMol).

-

Analysis: The replacement of the polar ether chain with a lipophilic methylthio group may increase hERG binding affinity (hERG blockers often possess lipophilic tails).[1]

-

Critical Check: If the predicted pIC50 > 6.0, the impurity poses a higher cardiac risk than the parent drug.[1]

Results Interpretation & Causality

Handling Conflicting Data

In silico tools often disagree.[1] Use a Weight of Evidence (WoE) approach:

-

Rule-Based Trumps Statistical: If a structural alert (mechanistic) is identified by Derek/Toxtree, it carries more weight than a statistical negative, unless the statistical model has a high similarity match in its training set.[1]

-

Parent Drug Data: If Rabeprazole is negative for a specific endpoint, and the impurity's modification (methylthio vs. methoxypropoxy) does not introduce a known toxophore (e.g., nitro, aromatic amine), the impurity is likely negative.[1]

The "Methylthio" Factor

The specific causality of toxicity in this impurity lies in the metabolic fate of the -S-CH3 group.

-

Metabolic Activation: S-demethylation can lead to thiols, which are reactive.[1] However, S-oxidation to sulfoxides is the dominant detoxification pathway for this moiety.[1]

References

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1] International Council for Harmonisation.[1] Link

-

Benigni, R., & Bossa, C. (2011).[1] Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on in vitro mutagenicity and cell transformation assays.[1] Expert Opinion on Drug Discovery.[1]

-

European Medicines Agency (EMA). (2021).[1] Assessment report: Rabeprazole Sodium.[1][][8] (Referencing impurity profiles and standard toxicity limits). Link

-

Gadaleta, D., et al. (2018).[1] Integration of In Silico Models for the Prediction of Mutagenicity of Pharmaceutical Impurities.[1] Journal of Chemometrics.[1] [1]

-

OECD. (2023). QSAR Toolbox Version 4.6: Guidance on using the Toolbox for read-across. Organisation for Economic Co-operation and Development.[1] Link

Sources

- 1. Rabeprazole-thioether | C18H21N3O2S | CID 9949996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. shop.bio-connect.nl [shop.bio-connect.nl]

- 7. This compound (CAS No. 99487-86-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 8. researchgate.net [researchgate.net]

Executive Summary

Rabeprazole Sodium is a substituted benzimidazole proton-pump inhibitor (PPI) containing a chemically labile sulfoxide (

This guide deconstructs the genesis of impurities not as random events, but as predictable consequences of thermodynamic and kinetic failures during two specific synthetic phases: Condensation and Oxidation .

Part 1: The Synthetic Landscape & Critical Control Points

The industrial synthesis of Rabeprazole typically follows a convergent pathway involving the coupling of a pyridine derivative with a benzimidazole thiol, followed by a critical oxidation step.

The Core Pathway

-

Precursor A: 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.

-

Condensation: Formation of Rabeprazole Sulfide (Thioether).

-

Oxidation: Transformation of Sulfide to Sulfoxide (Rabeprazole).[3]

-

Salt Formation: Stabilization as Sodium salt.

Visualization: Synthetic Route and Impurity Origins

The following diagram maps the standard reaction flow against the diversion points where impurities are generated.

Figure 1: Critical Process Flow showing the divergence of reactants into CQAs (Target) vs. Impurities (Red).

Part 2: The Oxidation Dilemma (The Primary Impurity Source)

The transformation of Rabeprazole Sulfide to Rabeprazole (Sulfoxide) is the most volatile step. The sulfur atom is electron-rich and prone to sequential oxidation.

Rabeprazole Sulfone (Impurity A)

-

Origin: Over-oxidation.[2] The oxidant does not distinguish between the sulfide (starting material) and the sulfoxide (product). Once Rabeprazole is formed, it competes with the remaining sulfide for the oxidant.

-

Mechanism: Electrophilic attack by the oxidant on the sulfoxide oxygen or sulfur center.

-

Critical Control: Stoichiometry is paramount. Using >1.1 equivalents of oxidant guarantees sulfone formation.

Rabeprazole N-Oxide[3][5][6]

-

Origin: Chemoselectivity failure. The pyridine nitrogen is nucleophilic. Strong oxidants or acidic conditions can protonate or oxidize this nitrogen.

-

Mechanism: Direct oxidation of the pyridine ring nitrogen. This is often exacerbated if m-Chloroperbenzoic acid (mCPBA) is used without pH control, or if the reaction runs too long.

Protocol: Self-Validating Oxidation System

To minimize these impurities, the reaction must be run under "Starvation Conditions" regarding the oxidant.

Reagents:

-

Substrate: Rabeprazole Sulfide (1.0 eq)

-

Oxidant: Sodium Hypochlorite (NaOCl) or mCPBA (0.95 - 1.0 eq max)

-

Base: NaOH (to maintain pH > 12 if using NaOCl)

Step-by-Step Methodology:

-

Dissolution: Dissolve Rabeprazole Sulfide in a biphasic solvent system (e.g., CH2Cl2/Water) or Methanol/Water.

-

Temperature Lock: Cool the system to -15°C to -5°C. Causality: Low temperature reduces the kinetic rate of the second oxidation (Sulfone formation).

-

Titrated Addition: Add the oxidant dropwise over 60-90 minutes.

-

In-Process Check (IPC): Stop addition when Sulfide is < 0.5%. Do not chase 100% conversion.

-

Why? Chasing the last 0.5% of Sulfide usually generates 2.0% of Sulfone. It is chemically safer to leave unreacted Sulfide (which can be washed out) than to generate Sulfone (which co-crystallizes).

-

-

Quench: Immediately quench with aqueous Sodium Thiosulfate to destroy excess oxidant.

Part 3: Precursor & Condensation Impurities

These impurities are "baked in" before the final step. If they enter the oxidation reactor, they will be oxidized into their corresponding sulfoxide analogs, creating "Ghost Impurities" that are difficult to separate.

Chloro-Rabeprazole[2][3][7][8]

-

Origin: Carryover from the synthesis of the pyridine precursor (2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine).

-

Mechanism: If the chlorination of the hydroxymethyl pyridine is incomplete, or if the condensation with mercaptobenzimidazole is incomplete, the unreacted chloro-intermediate remains.

-

Secondary Origin: If NaOCl is used as the oxidant in the final step without sufficient base, free chlorine radicals can chlorinate the benzimidazole ring.

Methoxy-Rabeprazole[2][3][8]

-

Origin: Solvent interference during condensation.

-

Mechanism: If Methanol is used as the solvent for the condensation of the chloro-pyridine and the thiol, the methoxide ion (MeO-) competes with the thiolate ion.

-

Prevention: Use Ethanol or Isopropanol, or ensure the Thiolate is pre-formed with a strong base (NaOH) to increase its nucleophilicity over the solvent.

Part 4: Analytical Strategy & Data Summary

To validate the process, a stability-indicating HPLC method is required.[4] The sulfoxide is thermally unstable and light-sensitive; therefore, sample preparation must be rapid and protected from light.

Impurity Profile Summary

| Impurity Name | Common Code | Structure/Origin | RRT (Approx) | Limit (ICH Q3A) |

| Rabeprazole Sulfone | Impurity A | Over-oxidation ( | ~1.3 - 1.5 | NMT 0.15% |

| Rabeprazole Sulfide | Impurity B | Starting Material ( | ~2.5 - 3.0 | NMT 0.15% |

| Rabeprazole N-Oxide | Impurity C | Pyridine Oxidation | ~0.5 - 0.8 | NMT 0.15% |

| Chloro-Rabeprazole | Impurity D | Precursor Carryover | Varies | NMT 0.10% |

Recommended HPLC Parameters

-

Column: C18 (e.g., Waters Symmetry or equivalent), 250 x 4.6 mm, 5µm.[4][5]

-

Mobile Phase A: Phosphate Buffer (pH 7.0).[6] Note: Acidic mobile phases degrade Rabeprazole on-column.

-

Gradient: 15% B to 60% B over 45 minutes.

-

Detection: UV at 284 nm.

References

-

Sreenivasa Rao, P., et al. (2010).[7] "Identification, isolation and characterization of new impurity in rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 52(4), 620-624.[7] Link

-

Ganta, S., et al. (2005). "Identification and synthesis of potential impurities of rabeprazole sodium." Pharmazie, 60(11), 814-818.[8] Link

-

Reddy, P. P., et al. (2009).[2] "Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug." Synthetic Communications, 39(2), 278–290.[2] Link

-

Rahman, N., et al. (2016). "Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium." Scientia Pharmaceutica, 84(3), 443-456. Link

-

European Patent Office. (2009). "EP2022789A1: Process for the preparation of a gastric acid secretion inhibitor." Link

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PRIME PubMed | Identification and synthesis of potential impurities of rabeprazole sodium [unboundmedicine.com]

Methodological & Application

Application Note: HPLC-UV Detection of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole

Executive Summary & Scientific Context

Rabeprazole Sodium is a proton pump inhibitor (PPI) susceptible to significant degradation under acidic conditions and oxidative stress.[1] In the synthesis and stability profiling of Rabeprazole, a specific process-related impurity arises where the characteristic 3-methoxypropoxy side chain on the pyridine ring is substituted by a methylthio group.[2]

This analyte, 4-Desmethoxypropoxyl-4-methylthio Rabeprazole (chemically 2-[[[3-methyl-4-(methylthio)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole), is often formed via the reaction of the 4-chloro-intermediate with methanethiol (a decomposition product of DMSO or residual reagent).

Why this method matters: Standard pharmacopoeial methods (USP/EP) focus heavily on the Sulfone and Sulfide oxidation states of the parent drug. However, the 4-methylthio analog represents a structural substitution that significantly alters lipophilicity (LogP). This protocol provides a targeted Reverse Phase HPLC (RP-HPLC) method designed to resolve this specific hydrophobic impurity from the parent drug and other related substances.

Chemical Properties & Mechanistic Insight[3][4]

To develop a robust separation, we must understand the analyte's behavior relative to the parent drug.

| Property | Rabeprazole Sodium (Parent) | 4-Methylthio Impurity (Analyte) | Chromatographic Implication |

| Structure | Contains -O(CH₂)₃OCH₃ tail | Contains -SCH₃ tail | The impurity lacks the polar ether chain. |

| Lipophilicity | Moderate | High | The impurity will be strongly retained on C18 columns (eluting later than parent). |

| pKa | ~5.0 (Pyridine N), ~11 (Benzimidazole) | Similar core pKa | pH selection affects peak shape similarly for both. |

| Stability | Acid Labile (Degrades < pH 7) | Acid Labile | CRITICAL: Diluents and mobile phases must utilize alkaline pH or neutral buffers to prevent on-column degradation. |